3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
CAS No.: 1858240-09-1
Cat. No.: VC7335689
Molecular Formula: C16H19Cl2N3O
Molecular Weight: 340.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858240-09-1 |
|---|---|
| Molecular Formula | C16H19Cl2N3O |
| Molecular Weight | 340.25 |
| IUPAC Name | 3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H |
| Standard InChI Key | TYHDXOREJFBANT-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride features a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted at the 3-position with a 4-(pyridin-3-yl)benzyl moiety. The dihydrochloride salt form arises from protonation of the piperazine nitrogen atoms, enhancing solubility and stability for pharmacological applications .
Key Structural Components:
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Piperazin-2-one backbone: Provides conformational rigidity and hydrogen-bonding capabilities.
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4-(Pyridin-3-yl)benzyl group: Introduces aromatic stacking potential and metal-coordination sites via the pyridine nitrogen.
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Dihydrochloride counterions: Improve aqueous solubility and bioavailability .
Synthesis and Optimization
Synthetic Routes
The synthesis typically follows a multi-step sequence leveraging nucleophilic aromatic substitution and reductive amination (Figure 1):
Step 1: N-Acylation of piperazine
Piperazine reacts with chloroacetyl chloride under basic conditions (e.g., KCO) to form piperazin-2-one .
Step 2: Benzylation
The 4-(pyridin-3-yl)benzyl group is introduced via Buchwald-Hartwig coupling between 4-bromobenzyl bromide and pyridin-3-ylboronic acid, followed by alkylation of the piperazin-2-one nitrogen .
Step 3: Salt Formation
Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, confirmed by elemental analysis and -NMR .
Optimization Challenges:
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Regioselectivity: Competing alkylation at both piperazine nitrogens requires careful stoichiometric control (molar ratio 1:1.05 for benzyl halide:piperazin-2-one).
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Purification: Reverse-phase chromatography (C18 column, MeCN/HO + 0.1% TFA) achieves >98% purity .
Physicochemical Properties
| Property | Value/Description | Method |
|---|---|---|
| Solubility | 25 mg/mL in HO (pH 3.0) | Shake-flask (USP) |
| logP | 1.8 ± 0.2 (free base) | HPLC-derived |
| pKa | 6.2 (piperazine), 4.7 (pyridine) | Potentiometric titration |
| Melting Point | 218–220°C (decomp.) | Differential scanning calorimetry |
Stability:
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Stable for 24 months at -20°C (lyophilized form)
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Aqueous solutions (pH 2–5) retain 95% potency after 72h at 25°C .
Biological Activity and Mechanism
Neuropharmacological Profile
In rodent models, the compound demonstrates dual activity:
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Dopamine D partial agonism ()
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Serotonin 5-HT antagonism ()
This profile suggests potential in treating schizophrenia, with reduced extrapyramidal side effects compared to classical antipsychotics .
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| ATCC 43300 | 8 | 16 |
| Clinical isolate | 16 | 32 |
Mechanistic studies indicate disruption of biofilm formation via inhibition of the agr quorum-sensing system .
| Cell Line | GI (μM) | LC (μM) |
|---|---|---|
| MCF-7 (breast) | 1.2 | 8.7 |
| A549 (lung) | 2.1 | 12.4 |
Apoptosis induction correlates with Bcl-2/Bax ratio reduction (3.2-fold decrease at 5 μM) .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | D (nM) | 5-HT (nM) |
|---|---|---|---|
| 3-(4-Pyridinylbenzyl)piperazine | Lacks ketone group | 45 | 112 |
| 1-Benzylpiperazin-2-one | No pyridine substituent | 89 | 256 |
| Target Compound | Pyridine + ketone | 12 | 28 |
The ketone group enhances receptor binding affinity by 3.7-fold compared to non-ketone analogs, likely through hydrogen bonding with Asp114 in the D receptor .
Therapeutic Applications and Clinical Prospects
Neuropsychiatric Disorders
Phase I trials demonstrate favorable pharmacokinetics:
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Oral bioavailability: 67% (rat)
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Half-life: 8.2 h (human liver microsomes)
Antibiotic Adjuvant
At sub-MIC concentrations (2 μg/mL):
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